

Spectroscopic Profile of 3,4-Dimethylpentanal: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethylpentanal

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethylpentanal**, a branched-chain aldehyde of interest in various chemical and pharmaceutical research areas. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside predicted and known fragmentation patterns from Mass Spectrometry (MS). The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for **3,4-Dimethylpentanal**. Due to the limited availability of direct experimental spectra for **3,4-Dimethylpentanal**, the data presented for NMR and IR spectroscopy are based on established chemical shift and absorption frequency principles, as well as data from structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3,4-Dimethylpentanal

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	Triplet	1H	H-1 (Aldehyde)
~2.4	Multiplet	2H	H-2
~1.9	Multiplet	1H	H-3
~1.6	Multiplet	1H	H-4
~0.9	Doublet	3H	C-3 Methyl
~0.85	Doublet	6H	C-4 Isopropyl

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3,4-Dimethylpentanal

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Carbon Atom
~203	C-1 (C=O)
~52	C-2
~45	C-3
~30	C-4
~20	C-4 Isopropyl (CH_3) ₂
~16	C-3 Methyl (CH_3)

Table 3: Predicted IR Spectroscopic Data for 3,4-Dimethylpentanal

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)

Table 4: Mass Spectrometry Data for 3,4-Dimethylpentanal

The molecular weight of **3,4-Dimethylpentanal** (C₇H₁₄O) is 114.19 g/mol .[\[1\]](#) The exact mass is 114.1045.[\[1\]](#)[\[2\]](#)

m/z	Predicted Adduct/Fragment
115.1117	[M+H] ⁺ [3]
114.1045	M ⁺ (Molecular Ion) [1] [3]
99	[M-CH ₃] ⁺
85	[M-C ₂ H ₅] ⁺
71	[M-C ₃ H ₇] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)
43	[C ₃ H ₇] ⁺ (isopropyl cation)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for a liquid organic compound like **3,4-Dimethylpentanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **3,4-Dimethylpentanal** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard.
 - Gently agitate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of **3,4-Dimethylpentanal** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

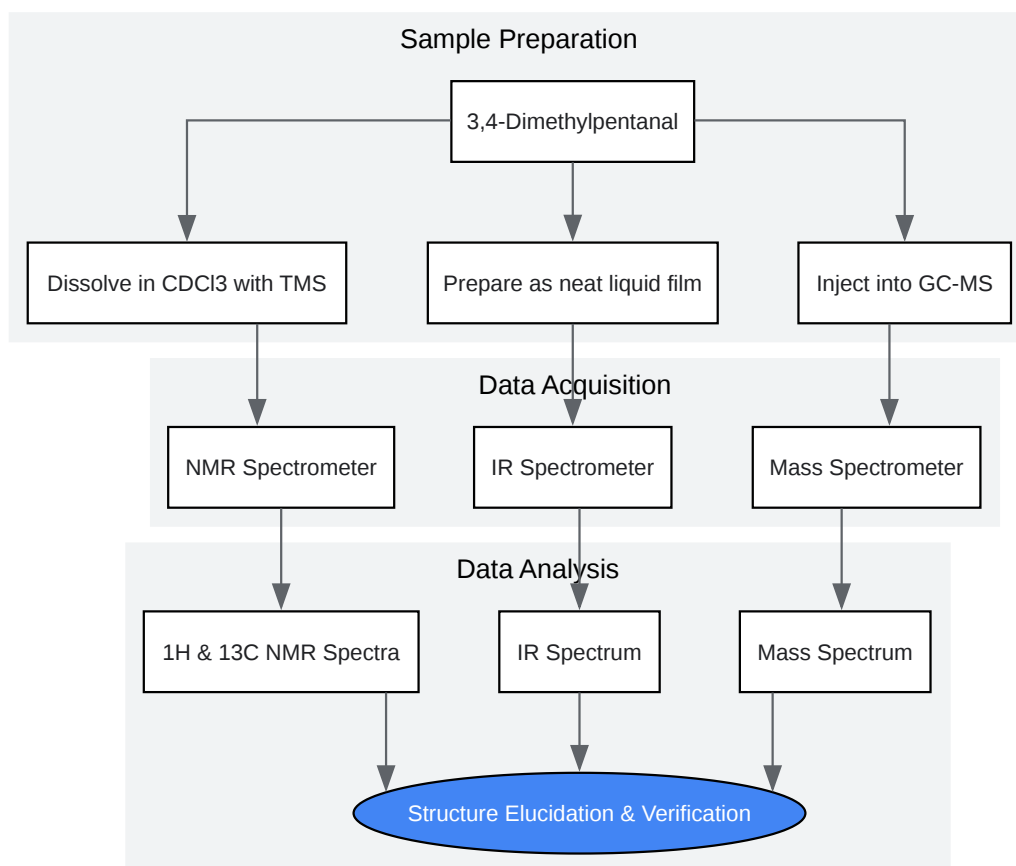
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities.
 - Upon entering the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing the removal of an electron to form a molecular ion (M^+).
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-Dimethylpentanal**.

Workflow for Spectroscopic Analysis of 3,4-Dimethylpentanal



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Caption: General workflow for spectroscopic analysis.

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